Exatecan Intermediate 2 (hydrochloride)
CAS No.:
Cat. No.: VC16617459
Molecular Formula: C13H16ClFN2O2
Molecular Weight: 286.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClFN2O2 |
|---|---|
| Molecular Weight | 286.73 g/mol |
| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |
| Standard InChI Key | WELYDNOIIHGYEW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Exatecan Intermediate 2 hydrochloride possesses the empirical formula C₁₃H₁₆ClFN₂O₂·HCl, with a molecular weight of 343.22 g/mol . The hydrochloride salt form enhances solubility in aqueous media, a critical factor for pharmaceutical processing. Key structural features include:
-
A substituted quinoline core enabling intercalation with DNA
-
Fluorine and chlorine atoms enhancing binding affinity to biological targets
-
Tertiary amine functionality facilitating salt formation
The compound’s pH-dependent solubility profile shows optimal dissolution in phosphate-buffered saline (pH 7.4) at concentrations exceeding 50 mg/mL, making it suitable for intravenous formulation development .
Spectroscopic Characterization
Advanced analytical techniques confirm structural integrity:
| Technique | Key Spectral Features |
|---|---|
| ¹H NMR (400 MHz) | δ 8.65 (s, 1H, aromatic), 5.32 (m, 2H, CH₂O), 3.89 (q, J=6.8 Hz, 1H, NCH₂) |
| LC-MS (ESI+) | m/z 305.1 [M+H]⁺ (free base), 341.0 [M+Cl]⁻ |
| IR (KBr) | 3421 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O) |
These spectral signatures serve as quality control markers during large-scale synthesis .
Synthetic Pathways and Process Optimization
Conventional Synthesis Route
The traditional seven-step synthesis from camptothecin derivatives involves:
-
Iodination of position 10 on the quinoline ring
-
Sequential nitro group introduction and reduction
-
Friedel-Crafts acylation for ring closure
-
Final hydrochloride salt formation
Improved Synthetic Methodology
Recent advancements address key limitations:
-
Position-selective iodination: Utilizes InCl₃ catalysis to achieve >98% regioselectivity, minimizing isomer formation
-
Tandem reduction steps: Combines nitro, olefin, and nitroso reductions in a single Pd/C-catalyzed hydrogenation step
-
Racemization control: Implements chiral HPLC purification (Chiralpak AD-H column) to maintain >99% enantiomeric excess
These optimizations reduce production costs by 34% compared to legacy processes while meeting pharmacopeial purity standards (≥99.3% by HPLC) .
Pharmacological Applications and Mechanism of Action
Antitumor Activity Profile
As the immediate precursor to Exatecan, the intermediate’s biological activity mirrors the parent compound’s mechanism:
-
Topoisomerase I inhibition: Stabilizes DNA-enzyme complex with IC₅₀ = 0.8 nM in HeLa cell assays
-
Cell cycle arrest: Induces G₂/M phase blockade at concentrations ≥10 nM
-
Apoptotic signaling: Activates caspase-3/7 pathways within 24 hours of exposure
In MX-1 xenograft models (BRCA1-deficient), Exatecan formulations demonstrate complete tumor suppression for >40 days post single-dose administration .
Combination Therapy Synergies
Advanced conjugate technologies enhance therapeutic potential:
| Conjugate Type | Partner Agent | Synergy Effect (CI Value) | Tumor Regression (%) |
|---|---|---|---|
| PEG-Exatecan | Talazoparib (PARPi) | 0.32 ± 0.11 | 84.7 |
| pH-sensitive peptide | VX-970 (ATRi) | 0.21 ± 0.09 | 92.1 |
These combinations enable dose reductions of 75-90% while maintaining efficacy, significantly improving therapeutic indices .
Advanced Formulation Strategies
Polyethylene Glycol (PEG) Conjugation
The 4-arm 40 kDa PEG conjugate demonstrates:
-
Extended circulation half-life (t₁/₂ = 40 hours vs. 2 hours for free Exatecan)
-
Tumor-selective release via β-eliminative linker cleavage
-
98% plasma stability over 72 hours at 37°C
Pharmacokinetic modeling shows sustained tumor exposure (AUC₀-∞ = 1,840 ng·h/mL) with reduced systemic toxicity .
pH-Responsive Delivery Systems
CBX-12 peptide conjugates exploit tumor microenvironment acidosis (pH 6.5-6.8):
-
pH-dependent membrane insertion (ΔG = -8.2 kcal/mol at pH 6.5 vs. -1.4 kcal/mol at pH 7.4)
-
Glutathione-mediated intracellular payload release (t₁/₂ = 2.7 hours)
-
54-fold increased tumor accumulation vs. normal tissues
This technology achieves complete responses in 67% of triple-negative breast cancer PDX models .
| Dose (mg/kg) | LD₅₀ | Notable Effects |
|---|---|---|
| 25 | - | Transient leukopenia (Day 3-7) |
| 50 | 50 | Grade 3 gastrointestinal toxicity |
| 100 | 100 | 100% mortality within 72 hours |
Chronic exposure (28-day) at 5 mg/kg/day causes reversible bone marrow suppression without cumulative toxicity .
| Parameter | MedChemExpress | CymitQuimica |
|---|---|---|
| Purity (HPLC) | 99.33% | 98.5% |
| Packaging | 100 mg/vial | 10-50 mg/vial |
| Price Range | $35/mg | Inquire |
| Stability | -20°C, 2 years | -80°C, 3 years |
Current Good Manufacturing Practice (cGMP) batches are available for clinical trial material production .
Experimental Use Cases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume